3-Amino-4-(4-chlorophenoxy)benzoic acid
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Overview
Description
3-Amino-4-(4-chlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H10ClNO3 It is characterized by the presence of an amino group, a chlorophenoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-chlorophenoxy)benzoic acid typically involves the following steps:
Nitration of 4-chlorophenol: 4-Chlorophenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-chloro-2-nitrophenol.
Reduction of 4-chloro-2-nitrophenol: The nitro group in 4-chloro-2-nitrophenol is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-chloro-2-aminophenol.
Esterification: 4-Chloro-2-aminophenol is then esterified with methyl 4-chlorobenzoate in the presence of a base like sodium hydroxide to form methyl 3-amino-4-(4-chlorophenoxy)benzoate.
Hydrolysis: Finally, the ester group in methyl 3-amino-4-(4-chlorophenoxy)benzoate is hydrolyzed under acidic or basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-chlorophenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The chlorophenoxy group can be reduced to a phenoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: 3-Nitro-4-(4-chlorophenoxy)benzoic acid.
Reduction: 3-Amino-4-(phenoxy)benzoic acid.
Substitution: 3-Amino-4-(4-hydroxyphenoxy)benzoic acid.
Scientific Research Applications
3-Amino-4-(4-chlorophenoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-chlorophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby altering cellular metabolism and function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzoic acid: Similar structure but lacks the chlorophenoxy group.
4-Amino-3-chlorobenzoic acid: Similar structure but with different positioning of the amino and chlorine groups.
3-Amino-4-(4-methylphenoxy)benzoic acid: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
3-Amino-4-(4-chlorophenoxy)benzoic acid is unique due to the presence of both an amino group and a chlorophenoxy group on the benzoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-4-(4-chlorophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJIZDHATGMWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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